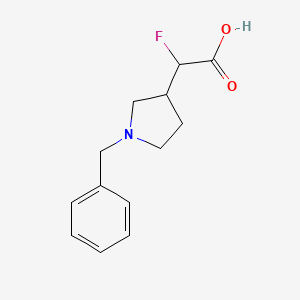
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group and a fluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Fluoroacetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the fluoroacetic acid moiety, potentially converting it to the corresponding alcohol.
Substitution: The fluoro group in the fluoroacetic acid moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Fluoroalcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluoroacetic acid moiety may play a role in inhibiting enzyme activity by mimicking natural substrates, while the benzylpyrrolidine structure may enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
2-(1-Benzylpyrrolidin-3-yl)acetic acid: Lacks the fluoro group, which may result in different biological activities and reactivity.
2-(1-Benzylpyrrolidin-3-yl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which may affect its chemical reactivity and biological interactions.
2-(1-Benzylpyrrolidin-3-yl)-2-bromoacetic acid: Similar to the chloro derivative but with a bromo group, potentially leading to different reactivity and biological effects.
Uniqueness: The presence of the fluoro group in 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H16FNO2 |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
2-(1-benzylpyrrolidin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-12(13(16)17)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17) |
Clave InChI |
GSTXIWSFBHXILL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C(C(=O)O)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


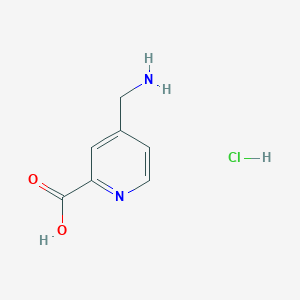
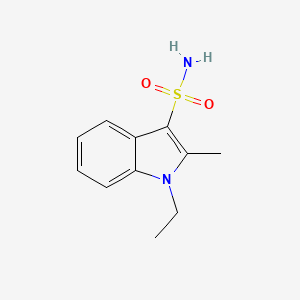
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

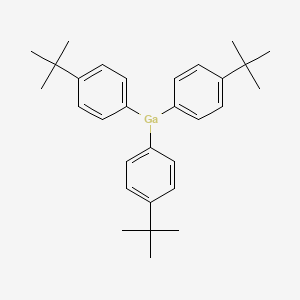
![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
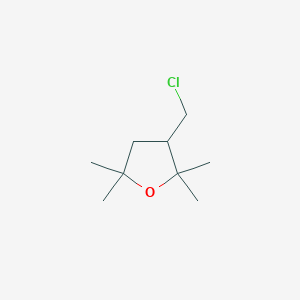
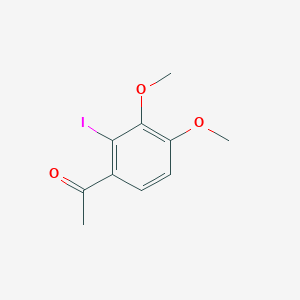

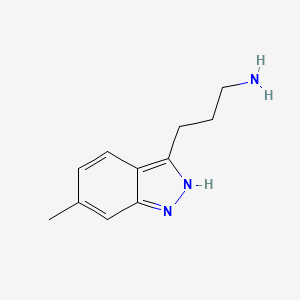
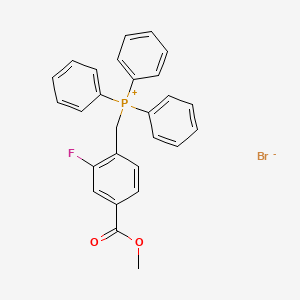
![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
methanol](/img/structure/B13152259.png)
